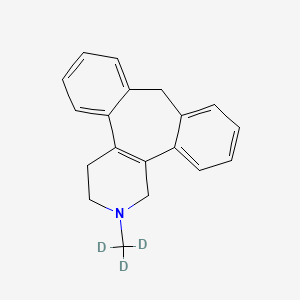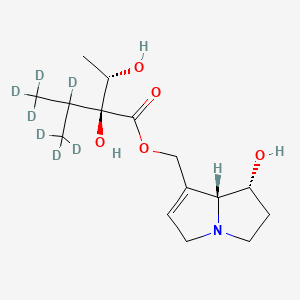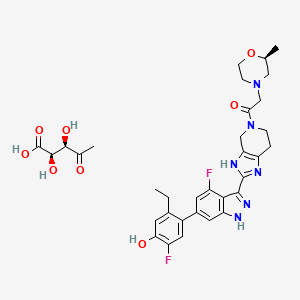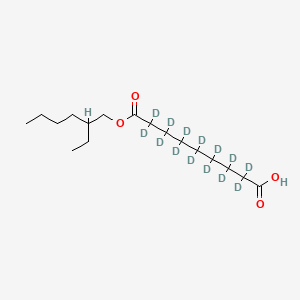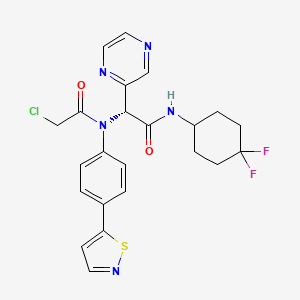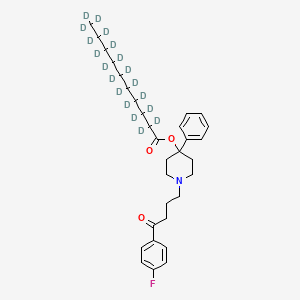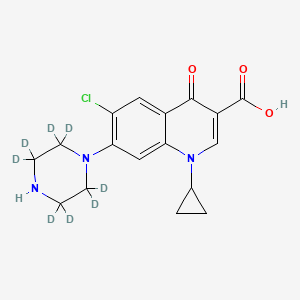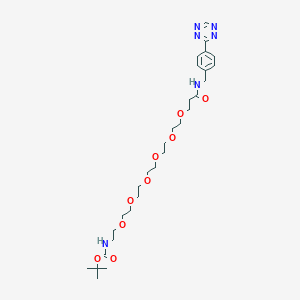![molecular formula C12H19NO2 B12418806 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is a deuterated analog of a phenolic compound. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The compound has a molecular formula of C12H15D4NO2 and a molecular weight of 213.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound is generally limited due to its specialized use in research. the methods employed in its synthesis can be scaled up for larger batch production if necessary. The key steps involve the preparation of the non-deuterated precursor, followed by deuteration under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool for studying enzyme-catalyzed reactions and metabolic processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to changes in cellular functions and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol
- 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d3
- 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d5
Uniqueness
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and kinetic studies. This makes it a valuable tool for researchers seeking to understand complex biochemical processes and develop new therapeutic agents .
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
213.31 g/mol |
Nom IUPAC |
2-methoxy-4-[1,1,2,2-tetradeuterio-2-(propan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-7-6-10-4-5-11(14)12(8-10)15-3/h4-5,8-9,13-14H,6-7H2,1-3H3/i6D2,7D2 |
Clé InChI |
KILDIXVMORLKNX-KXGHAPEVSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])NC(C)C |
SMILES canonique |
CC(C)NCCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
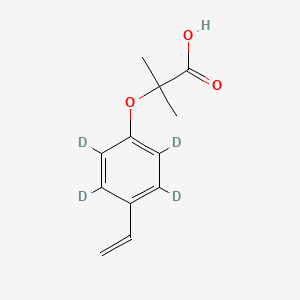
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
